1-Bromohexadecane
Overview
Description
1-Bromohexadecane is a brominated alkane that is part of a broader class of bromoalkanes. These compounds are characterized by the presence of a bromine atom attached to an alkyl chain. In the context of 1-bromohexadecane, the alkyl chain consists of sixteen carbon atoms, making it a relatively long-chain molecule. Bromoalkanes are of interest in various chemical syntheses and applications due to their reactivity and potential as intermediates in the production of other compounds .
Synthesis Analysis
The synthesis of bromoalkanes can be achieved through various methods. For instance, 1-bromohexadecane can be synthesized by the bromination of alkenes or alkanes. In the case of 1-bromoalumole, a related compound, the synthesis involved the reaction of a dilithio derivative with AlBr3, demonstrating the potential for halogenation reactions in the synthesis of brominated compounds . Additionally, the synthesis of 1-bromo-1-lithioethene, a related reagent, has been reported to undergo clean addition reactions with aldehydes and ketones, which could be a step in the synthesis of longer-chain bromoalkanes like 1-bromohexadecane .
Molecular Structure Analysis
The molecular structure of bromoalkanes can vary significantly depending on the length of the carbon chain and the position of the bromine atom. For example, the crystal and molecular structure of 1,16-dibromohexadecane, a related dibromo compound, has been determined to have an all-trans zigzag hydrocarbon chain with a layer structure in the crystal . This suggests that 1-bromohexadecane may also exhibit a similar zigzag structure due to the presence of a long hydrocarbon chain.
Chemical Reactions Analysis
Bromoalkanes like 1-bromohexadecane can participate in various chemical reactions. They are known to be involved in Diels-Alder and cross-coupling reactions, as seen with the diene products of a gold-catalyzed synthesis involving halogenated alkynes . The reactivity of bromoalkanes also extends to their potential as intermediates in the synthesis of antitumor agents, as demonstrated by the biological activity observed in bromoalkoxyxanthones .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoalkanes are influenced by their molecular structure. For instance, the viscosity of liquid bromoalkanes, including 1-bromohexadecane, has been studied extensively, and it has been shown that their viscosity satisfies the Bingham-Coombs model based on the free volume approach . Additionally, the self-assembly of short 1-bromoalkanes on graphite has been investigated, revealing that the bromine atom acts effectively as an extension of the carbon backbone, which could have implications for the surface properties of 1-bromohexadecane .
Scientific Research Applications
Understanding Contact Allergen Potency
1-Bromohexadecane has been used in the murine local lymph node assay (LLNA) for understanding contact allergen potency. It helps in evaluating the influence of carbon chain length on skin sensitization activity. The LLNA is an internationally accepted assay for identifying contact allergens and has been pivotal in assessing chemical structural-allergenic activity relationships. 1-Bromohexadecane's different physical-chemical factors, including volatility and the effect of vehicle on sensitizations, have been explored to understand its apparent potency in LLNA (Siegel et al., 2009).
Investigating Glutathione Depletion
The effect of 1-bromohexadecane on intracellular glutathione (GSH) was studied in isolated rat hepatocytes. It was found that treatment with 1-bromohexadecane depleted cellular GSH levels without causing cytotoxicity, which is significant for understanding the role of GSH in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).
Application in Mixed Langmuir Films
1-Bromohexadecane has been studied in mixed Langmuir films with 1-heptadecanoic acid. These studies, which involved measuring surface pressure-area isotherms, are crucial for understanding the behavior of these compounds at interfaces, which is important in fields like material science and nanotechnology (Silva, Armitage & Linford, 1993).
Viscosity Measurements in Bromoalkanes
Research on the viscosity of liquid bromoalkanes, including 1-bromohexadecane, has provided new experimental data. Understanding the viscosity and its variation with temperature is crucial for applications in fluid dynamics and material sciences (Ryshkova, Belenkov & Postnikov, 2020).
Rheological Study of Emulsions
The rheological properties of 1-bromohexadecane-in-water emulsions stabilized by responsive polymers were investigated. This research is vital for developing applications in pharmaceuticals and cosmetics, where the behavior of emulsions under different conditions is critical (Koh, Prestidge, Ametov & Saunders, 2002).
Bromoalkoxyxanthones in Antitumor Agents
The synthesis and study of bromoalkoxyxanthones, including derivatives of 1-bromohexadecane, have revealed their potential as antitumor agents. This research is significant for the development of new anticancer drugs (Sousa et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-bromohexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGIJLWHDPAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049397 | |
Record name | 1-Bromohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049397 | |
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Molecular Weight |
305.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Melting point = 18 deg C; [ChemIDplus] Colorless liquid; mp = 16-18 deg C; [Alfa Aesar MSDS] | |
Record name | Hexadecane, 1-bromo- | |
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Record name | 1-Bromohexadecane | |
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Product Name |
1-Bromohexadecane | |
CAS RN |
112-82-3 | |
Record name | 1-Bromohexadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Bromohexadecane | |
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Record name | 1-BROMOHEXADECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4193 | |
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Record name | Hexadecane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Bromohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromohexadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.644 | |
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Record name | 1-BROMOHEXADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76GJI7GVAM | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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